1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
Overview
Description
“1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole” is a heterocyclic compound . Heterocyclic compounds are a highly valuable and unique class of compounds that demonstrate a broad spectrum of physical, chemical, and biological characteristics .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H8ClN3O2, and its molecular weight is 237.64g/mol .
Scientific Research Applications
Antimicrobial and Anticancer Applications
A study by Hafez et al. (2016) synthesized a series of novel pyrazole derivatives, including compounds structurally related to "1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole," demonstrating significant antimicrobial and higher anticancer activities than the reference drug doxorubicin. These compounds were evaluated for their in vitro efficacy against various microbial strains and cancer cell lines, highlighting the potential of pyrazole derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Structural Characterization and Synthesis
In another research, Kumarasinghe et al. (2009) focused on the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester, closely related structures to "this compound." The study detailed the regiospecific synthesis process and emphasized the importance of single-crystal X-ray analysis in determining the unambiguous structures of these compounds. The findings contribute to understanding the molecular configurations and potential applications of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Antimicrobial Agent Development
Katariya et al. (2021) synthesized and evaluated a set of 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating elements similar to the core structure of "this compound." These compounds showcased significant anticancer activity, particularly against a broad spectrum of cancer cell lines, in addition to exhibiting potent in vitro antibacterial and antifungal activities. The study underscores the potential of integrating pyrazole moieties into complex heterocyclic compounds for developing effective antimicrobial and anticancer agents (Katariya, Vennapu, & Shah, 2021).
Future Directions
Mechanism of Action
Target of Action
The primary target of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is the Histamine H1 receptor . This receptor is involved in allergic reactions, and its activation by histamine can cause symptoms such as itching and inflammation .
Mode of Action
This compound acts as an antagonist at the Histamine H1 receptor . It binds to the receptor with higher affinity than histamine, preventing histamine from activating the receptor and thereby alleviating allergic symptoms .
Biochemical Pathways
The compound’s action on the Histamine H1 receptor affects the histamine signaling pathway . By blocking the activation of the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
They are also predicted to be able to cross the blood-brain barrier , which could potentially enhance their effectiveness.
Result of Action
The result of this compound’s action is the alleviation of allergic symptoms . By blocking the H1 receptor, it prevents the physiological responses to histamine that cause these symptoms .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEAKQSAUQTYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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